molecular formula C9H7F3O B1295196 4-(Trifluoroacetyl)toluene CAS No. 394-59-2

4-(Trifluoroacetyl)toluene

Cat. No. B1295196
CAS RN: 394-59-2
M. Wt: 188.15 g/mol
InChI Key: DYILUJUELMWXAL-UHFFFAOYSA-N
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Description

Synthesis Analysis

4-(Trifluoroacetyl)toluene can be synthesized from Methyl 4-methylbenzoate and (Trifluoroacetyl)trimethylsilane .


Molecular Structure Analysis

The IUPAC name for 4-(Trifluoroacetyl)toluene is 2,2,2-trifluoro-1-(4-methylphenyl)ethanone . The structure of this compound can be viewed as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

4-(Trifluoroacetyl)toluene is used as a reagent in the synthesis of 5-methylene-2-(trifluoromethyl)morpholin-3-one derivatives . The reaction mixture was cooled to -78 oC, TBAF (4 mL, 1.0 M in THF, 0.1 equiv) was then added. After stirring for 0.5 h at -78 oC, the reaction mixture was allowed to warm to room temperature and stirred for further 12 h .


Physical And Chemical Properties Analysis

4-(Trifluoroacetyl)toluene has a molecular weight of 188.15 g/mol . It has an XLogP3 value of 2.5, indicating its lipophilicity . It has 0 hydrogen bond donors and 4 hydrogen bond acceptors . It has 1 rotatable bond . The exact mass of this compound is 188.04489933 g/mol .

Scientific Research Applications

Heterogeneous Asymmetric Reactions

4-(Trifluoroacetyl)toluene has been studied in the context of enantioselective heterogeneous hydrogenation. Research shows its involvement in fluoroketone hydrogenation on modified platinum-alumina catalysts, indicating its role in asymmetric synthesis and potential applications in producing chiral compounds (Varga et al., 2004).

Surface Modification of Cellulose Fibers

Studies have demonstrated the use of 4-(Trifluoroacetyl)toluene in modifying cellulose fibers. This treatment confers a high degree of hydrophobicity and lipophobicity on the fibers' surface, which is reversible, indicating its potential in textile and material sciences (Cunha et al., 2006).

Catalysis and Organic Synthesis

Research has shown that 4-(Trifluoroacetyl)toluene is involved in various catalytic processes, such as acylation reactions and Friedel-Crafts reactions. It's utilized in producing specific organic compounds, highlighting its importance in organic synthesis and catalysis (Botella et al., 2000), (Prakash et al., 2003).

Safety And Hazards

When handling 4-(Trifluoroacetyl)toluene, it is recommended to wear personal protective equipment/face protection and ensure adequate ventilation . Avoid getting it in eyes, on skin, or on clothing. Avoid ingestion and inhalation. Avoid dust formation . This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

properties

IUPAC Name

2,2,2-trifluoro-1-(4-methylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O/c1-6-2-4-7(5-3-6)8(13)9(10,11)12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYILUJUELMWXAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00192590
Record name 4-(Trifluoroacetyl)toluene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Trifluoroacetyl)toluene

CAS RN

394-59-2
Record name 4-(Trifluoroacetyl)toluene
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Record name 394-59-2
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Record name 4-(Trifluoroacetyl)toluene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2,2-Trifluoro-4'-methylacetophenone
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Synthesis routes and methods

Procedure details

2.88 g (0.015 mol) of 2,2,2-trifluoro-1-(4-methylphenyl)ethanol and 0.26 g (0.0007 mol) of tetrabutylammonium hydrogen sulfate are dissolved in 125 ml of methylene chloride at room temperature. 9.3 ml (0.018 mol) of an approximately 12% strength sodium hypochlorite solution are metered in within 10 minutes with vigorous stirring and the mixture is stirred for a further 4 hours at room temperature. The reaction mixture is added to 100 ml of water, the phases are separated, the aqueous phase is extracted several times with methylene chloride and the combined organic phases are washed with saturated aqueous sodium chloride solution. After drying the organic phase with sodium sulfate, the volatiles are distilled off. Following distillation of the crude product in a kugelrohr (0.4 mbar, 60°-70° C. bath temperature), 0.84 g (30% of theory) of 4-trifluoroacetyltoluene are obtained. nD20 : 1.4675.
Quantity
2.88 g
Type
reactant
Reaction Step One
Quantity
0.26 g
Type
catalyst
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
13
Citations
PV Senin, LS Stanishevskii… - OF THE NATIONAL …, 1965 - vestichem.belnauka.by
… The conversion of 4-trifluoroacetyl toluene 1 into the corresponding acid has been also improved over the procedure described earlier [3]. First, the use of acetic anhydride in acetic acid …
Number of citations: 4 vestichem.belnauka.by
CA Correia, DT McQuade… - Advanced Synthesis & …, 2013 - Wiley Online Library
A copper(I)/N‐heterocyclic carbene complex‐catalyzed addition of terminal alkynes to trifluoromethyl ketones at low loading is described. The developed process functions well using a …
Number of citations: 29 onlinelibrary.wiley.com
J Huang, X Yan, Y Xia - Angewandte Chemie International …, 2022 - Wiley Online Library
The use of ketones as electrophiles to couple with arylboronic acid derivatives via C−C bond activation has become a significant progress in the area of Suzuki–Miyaura coupling (SMC) …
Number of citations: 6 onlinelibrary.wiley.com
Y Chen, L Huang, XP Zhang - The Journal of Organic Chemistry, 2003 - ACS Publications
β-Trifluoromethyl α,β-unsaturated esters were efficiently prepared by reactions of fluorine-containing ketones with diazo compounds via metalloporphyrin-catalyzed olefination in the …
Number of citations: 67 pubs.acs.org
MY Lee, Y Chen, XP Zhang - Organometallics, 2003 - ACS Publications
The Co(II) porphyrin complex Co(TPP) is an efficient and versatile catalyst for selective olefination of carbonyl compounds, including aldehydes and activated and unactivated ketones, …
Number of citations: 76 pubs.acs.org
MR Brown - 2022 - search.proquest.com
The structure of ethylene is simple, yet its biological effects are significant. When considering its role in biology it is almost exclusively regarded as a plant hormone. Research on …
Number of citations: 2 search.proquest.com
T Yang - 2019 - search.proquest.com
Serotonin GPCR subtype 2C (5-HT2CR) plays an important role in reducing the rate of relapse in drug addiction by regulating neuronal firing in dopaminergic reward pathway. When …
Number of citations: 2 search.proquest.com
K Fang - 1999 - search.proquest.com
… Commercially available 4-trifluoroacetyl toluene (15 mg, 0.08 mmol) and 0.5 M nitronium tetrafluoroborate sulfolane solution (176 puL, 0.088 mmol) were reacted in 1 mL of hexanes for …
Number of citations: 1 search.proquest.com
E Bazan-Bergamino - 2021 - search.proquest.com
In late 1950s West Germany, an (then unknown) enantiomerically impure drug called thalidomide was distributed to treat morning sickness in pregnant women. Tragically, this had …
Number of citations: 0 search.proquest.com
CK Chambliss, TJ Haverlock… - … science & technology, 2002 - ACS Publications
Recovery and recycle of caustic reagents in industrial processes offer potential means of pollution prevention, as investigated herein for particular needs related to the cleanup of …
Number of citations: 34 pubs.acs.org

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